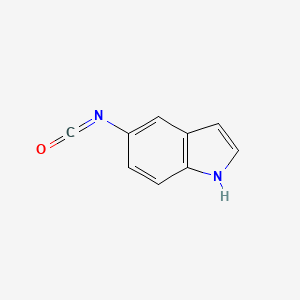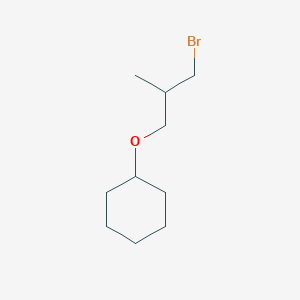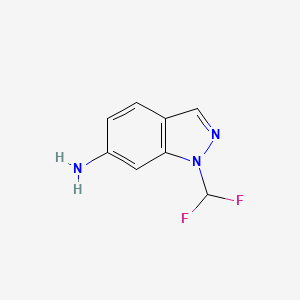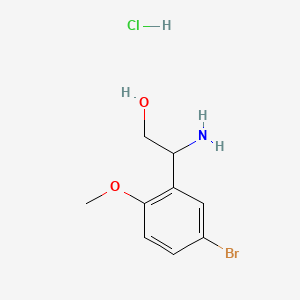
5-isocyanato-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isocyanato-1H-indole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the fifth position of the indole ring. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isocyanato-1H-indole typically involves the introduction of the isocyanate group to the indole ring. One common method is the reaction of 5-amino-1H-indole with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene, under controlled conditions. The reaction proceeds as follows:
Starting Material: 5-amino-1H-indole
Reagent: Phosgene (COCl₂) or triphosgene
Solvent: Anhydrous conditions, often in the presence of a base such as pyridine or triethylamine
Reaction Conditions: Typically carried out at low temperatures to control the reactivity of phosgene
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene. The use of automated systems and stringent safety protocols is essential to handle the toxic reagents and intermediates involved in the synthesis.
化学反应分析
Types of Reactions
5-Isocyanato-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: Electrophilic substitution can occur on the indole ring, particularly at positions 2 and 3, due to the electron-rich nature of the indole system.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reactivity of the isocyanate group.
Major Products Formed
Ureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
科学研究应用
5-Isocyanato-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-isocyanato-1H-indole is primarily related to the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The indole ring itself may interact with biological targets through π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
5-Amino-1H-indole: The precursor in the synthesis of 5-isocyanato-1H-indole, which lacks the isocyanate group.
5-Nitro-1H-indole: Another derivative of indole with a nitro group at the fifth position, exhibiting different reactivity and biological properties.
5-Bromo-1H-indole: Contains a bromine atom at the fifth position, used in various organic synthesis applications.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other indole derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
属性
分子式 |
C9H6N2O |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
5-isocyanato-1H-indole |
InChI |
InChI=1S/C9H6N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-5,10H |
InChI 键 |
WTVWOEQOQAPYCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN2)C=C1N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)







![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
